molecular formula C9H9F B116938 5-Fluoro-2,3-dihydro-1H-indene CAS No. 37530-82-8

5-Fluoro-2,3-dihydro-1H-indene

Cat. No. B116938
CAS RN: 37530-82-8
M. Wt: 136.17 g/mol
InChI Key: XNSBRSZLJZUOJH-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene, also known as 5-Fluoroindan, is a chemical compound with the molecular formula C9H9F . It is used in the synthetic preparation of pharmaceutical goods . It is also an impurity of rac-Nebivolol, a β1-adrenergic blocker used as an antihypertensive agent .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydro-1H-indene consists of a nine-carbon ring with a fluorine atom attached. The molecular weight is 150.1497 .


Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydro-1H-indene has a predicted boiling point of 178.8±29.0 °C and a predicted density of 1.109±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room .

Scientific Research Applications

Dopamine Receptor Agonists

5-Fluoro-2,3-dihydro-1H-indene derivatives have been synthesized for potential use as D2-like dopamine receptor agonists. Research by Di Stefano et al. (2005) demonstrated that certain compounds with this structure showed D2-like agonistic activity, influencing the cyclic guanosine monophosphate (cGMP) content in rat neostriatal membranes.

Organic Solar Cell Applications

The compound has applications in organic solar cells. Studies like those by Ali et al. (2020) and Afzal et al. (2020) focus on designing small organic solar cells and acceptor materials with improved photovoltaic parameters using this compound.

Molecular Structure Studies

The molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives, including those with fluorine substitutions, have been a subject of research. Prasad et al. (2010) explored the equilibrium geometries and harmonic frequencies of these molecules.

Catalysis and Synthetic Chemistry

In synthetic chemistry, derivatives of 5-Fluoro-2,3-dihydro-1H-indene have been used in catalytic processes. Studies like Hu et al. (2022) demonstrate the use of these derivatives in decarbonylative cycloaddition reactions.

Metabolic Studies

The metabolism of fluoro-substituted compounds like 1-fluoronaphthalene, which bears some resemblance to 5-Fluoro-2,3-dihydro-1H-indene, has been studied to understand the effects of fluoro substituents. Cerniglia et al. (1984) focused on how fluoro substituents influence fungal metabolism.

Electrophilic Cyclization

The compound has also been studied in the context of electrophilic cyclization reactions. Khan & Wirth (2009) synthesized 3-iodo-1H-indene derivatives using this process.

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSBRSZLJZUOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597197
Record name 5-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-indene

CAS RN

37530-82-8
Record name 5-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
XG Li, M Rantapaju, LT Kanerva - 2011 - Wiley Online Library
Kinetic resolution of three cyclic quaternary ethyl 1‐amino‐2,3‐dihydro‐1H‐indene‐1‐carboxylates and both 1‐ and 2‐amino‐1,2,3,4‐tetrahydronaphthalene analogues have been …
E Ofori, XY Zhu, JR Etukala, K Peprah… - Bioorganic & medicinal …, 2016 - Elsevier
5-HT 1A and 5-HT 7 receptors have been at the center of discussions recently due in part to their major role in the etiology of major central nervous system diseases such as depression, …
Number of citations: 18 www.sciencedirect.com

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